molecular formula C9H8Br2O B13091279 1-(2,6-Dibromophenyl)propan-2-one

1-(2,6-Dibromophenyl)propan-2-one

Cat. No.: B13091279
M. Wt: 291.97 g/mol
InChI Key: VFYAVZNWQIQWAY-UHFFFAOYSA-N
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Description

1-(2,6-Dibromophenyl)propan-2-one is an organic compound with the molecular formula C9H8Br2O. It is a derivative of phenylpropanone, where the phenyl ring is substituted with two bromine atoms at the 2 and 6 positions. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2,6-Dibromophenyl)propan-2-one can be synthesized through several methods. One common approach involves the bromination of phenylpropanone. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction proceeds via electrophilic aromatic substitution, where the bromine atoms are introduced at the 2 and 6 positions of the phenyl ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine in large quantities requires careful handling and safety measures due to its highly reactive and corrosive nature.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dibromophenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

    Oxidation: Formation of 2,6-dibromobenzoic acid.

    Reduction: Formation of 1-(2,6-dibromophenyl)propan-2-ol.

    Substitution: Formation of various substituted phenylpropanones depending on the nucleophile used.

Scientific Research Applications

1-(2,6-Dibromophenyl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,6-Dibromophenyl)propan-2-one involves its interaction with various molecular targets. The bromine atoms and the carbonyl group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, where it forms covalent bonds with nucleophiles. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

1-(2,6-Dibromophenyl)propan-2-one can be compared with other similar compounds such as phenylacetone and 1-phenylpropan-2-one:

    Phenylacetone: Lacks the bromine substituents, making it less reactive in electrophilic substitution reactions.

    1-Phenylpropan-2-one: Similar structure but without the bromine atoms, resulting in different reactivity and applications.

Properties

Molecular Formula

C9H8Br2O

Molecular Weight

291.97 g/mol

IUPAC Name

1-(2,6-dibromophenyl)propan-2-one

InChI

InChI=1S/C9H8Br2O/c1-6(12)5-7-8(10)3-2-4-9(7)11/h2-4H,5H2,1H3

InChI Key

VFYAVZNWQIQWAY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=CC=C1Br)Br

Origin of Product

United States

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